molecular formula C13H15N3O3S B6647032 1-[[(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid

1-[[(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid

Cat. No.: B6647032
M. Wt: 293.34 g/mol
InChI Key: JMHZRSKMGVCYJJ-UHFFFAOYSA-N
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Description

1-[[(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid is a complex organic compound featuring a thieno[2,3-c]pyrazole core with a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thieno[2,3-c]pyrazole core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thieno[2,3-c]pyrazole core can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the core structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation products: Various oxidized derivatives of the thieno[2,3-c]pyrazole core.

  • Reduction products: Reduced forms of the compound with different functional groups.

  • Substitution products: Derivatives with different substituents at specific positions.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its unique structure may make it useful in studying biological systems and interactions.

  • Medicine: Potential therapeutic applications could be explored, especially in drug discovery and development.

  • Industry: It may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with specific molecular targets or pathways in the body. Understanding the precise mechanism would require detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride

  • 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Uniqueness: This compound is unique due to its cyclopropane ring attached to the thieno[2,3-c]pyrazole core, which may confer different chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[[(1,3-dimethylthieno[2,3-c]pyrazole-5-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-7-8-5-9(20-11(8)16(2)15-7)10(17)14-6-13(3-4-13)12(18)19/h5H,3-4,6H2,1-2H3,(H,14,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHZRSKMGVCYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NCC3(CC3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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